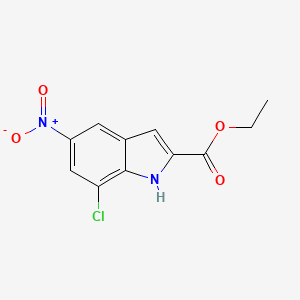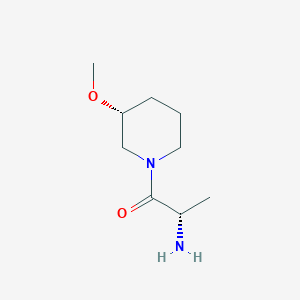![molecular formula C12H9N5O B11755805 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-6-(1-metil-1H-pirazol-4-il)pirazolo[1,5-a]piridina-3-carbonitrilo es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y son de gran interés en la química medicinal debido a su similitud estructural con las bases púricas como la adenina y la guanina .
Métodos De Preparación
La síntesis de 4-Hidroxi-6-(1-metil-1H-pirazol-4-il)pirazolo[1,5-a]piridina-3-carbonitrilo generalmente implica la formación del núcleo pirazolopiridina mediante reacciones de ciclización. Un método común implica la reacción de 1-fenil-3-metil-5-amino-pirazol con 1,3-dicetonas en ácido acético glacial . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-Hidroxi-6-(1-metil-1H-pirazol-4-il)pirazolo[1,5-a]piridina-3-carbonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares incluyen otras pirazolopiridinas como 1H-pirazolo[3,4-b]piridinas y pirazolo[1,5-a]pirimidinas. Estos compuestos comparten similitudes estructurales pero difieren en sus patrones de sustitución y actividades biológicas. 4-Hidroxi-6-(1-metil-1H-pirazol-4-il)pirazolo[1,5-a]piridina-3-carbonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C12H9N5O |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
4-hydroxy-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c1-16-6-10(5-14-16)8-2-11(18)12-9(3-13)4-15-17(12)7-8/h2,4-7,18H,1H3 |
Clave InChI |
MSDQTVMMGVHLDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)





![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)


![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)

